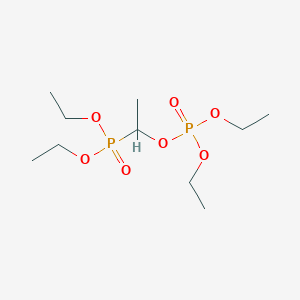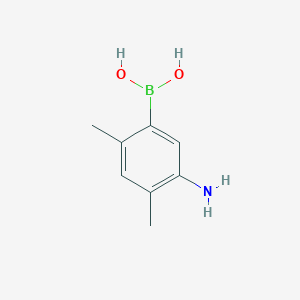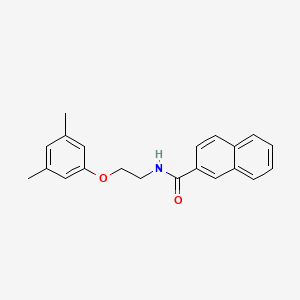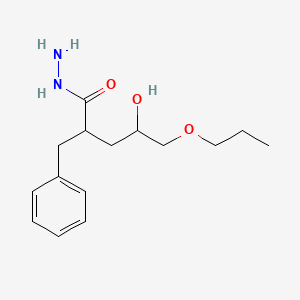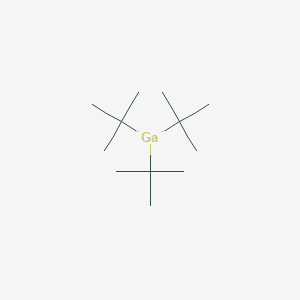
2-Hydroxydecan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxydecan-4-one is an organic compound with the molecular formula C10H20O2 It is a beta-hydroxy ketone, characterized by the presence of a hydroxyl group (-OH) on the second carbon and a ketone group (C=O) on the fourth carbon of a decane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxydecan-4-one can be achieved through several methods. One common approach involves the aldol condensation reaction between decanal and acetone, followed by a reduction step to yield the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also incorporate advanced purification techniques, such as distillation or chromatography, to obtain high-purity product suitable for various applications.
化学反应分析
Types of Reactions
2-Hydroxydecan-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 2-decanone or decanoic acid.
Reduction: Formation of 2-hydroxydecan-4-ol.
Substitution: Formation of 2-chlorodecan-4-one or 2-bromodecan-4-one.
科学研究应用
2-Hydroxydecan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and signaling molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 2-Hydroxydecan-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Hydroxydecan-2-one: Similar in structure but with the hydroxyl and ketone groups swapped.
2-Hydroxybutan-4-one: A shorter chain analog with similar functional groups.
4-Hydroxy-2-pentanone: Another analog with a different chain length and position of functional groups.
Uniqueness
2-Hydroxydecan-4-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its longer carbon chain compared to similar compounds also influences its physical properties, such as solubility and boiling point, making it suitable for specific applications that require these characteristics.
属性
CAS 编号 |
88729-56-0 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
2-hydroxydecan-4-one |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-10(12)8-9(2)11/h9,11H,3-8H2,1-2H3 |
InChI 键 |
HUMGMASIYJVTOM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)CC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14146482.png)
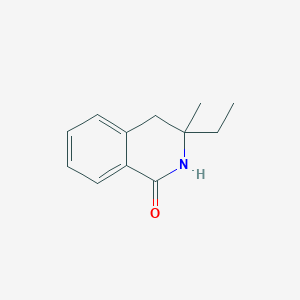
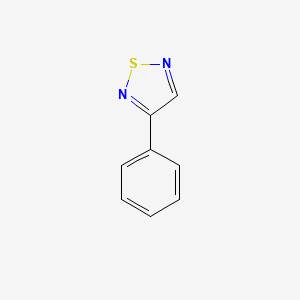
![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)
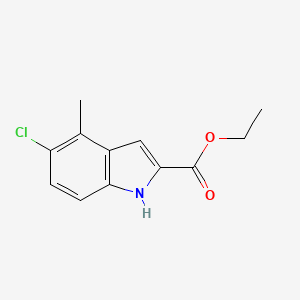
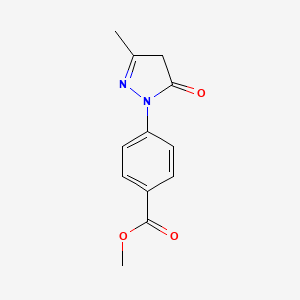

![2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14146543.png)
